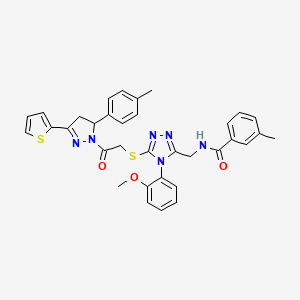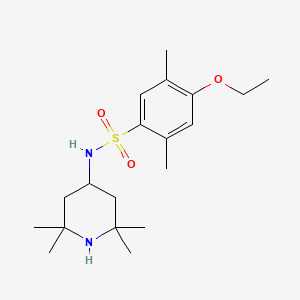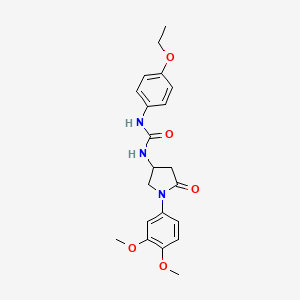
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea, also known as DMPEU, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPEU is a urea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Electron Transfer and Redox Active Systems
Research on urea derivatives has revealed their potential in creating redox-active systems through the study of ruthenium and osmium complexes with urea ligands. These complexes demonstrate reversible oxidations and the maintenance of dimeric structures facilitated by hydrogen bonding, indicating their utility in electron transfer applications (M. Pichlmaier et al., 2009).
Anticancer Activity
The synthesis and biological evaluation of urea derivatives have led to the identification of compounds with significant antiproliferative effects against various cancer cell lines, underscoring their potential as novel anticancer agents. These findings suggest the role of urea derivatives in medicinal chemistry, particularly in designing drugs targeting cancer (Jian Feng et al., 2020).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. The formation of protective layers on metal surfaces through adsorption of urea molecules highlights their industrial applications in corrosion prevention (B. Mistry et al., 2011).
Neuropharmacology
In the field of neuropharmacology, urea derivatives have been studied for their effects on receptors such as the Orexin-1 Receptor, influencing behaviors related to stress, arousal, and feeding. These studies provide a foundation for developing therapeutic agents aimed at treating various psychiatric and neurological disorders (L. Piccoli et al., 2012).
Material Science and Conductivity
Urea derivatives play a role in material science, particularly in the synthesis of conducting polymers. Their low oxidation potential makes them suitable for electrochemical applications, offering pathways to develop advanced materials with specific electrical properties (G. Sotzing et al., 1996).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-4-29-17-8-5-14(6-9-17)22-21(26)23-15-11-20(25)24(13-15)16-7-10-18(27-2)19(12-16)28-3/h5-10,12,15H,4,11,13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDJTLIMDYTJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

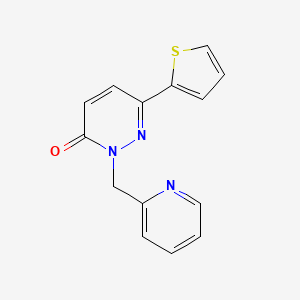

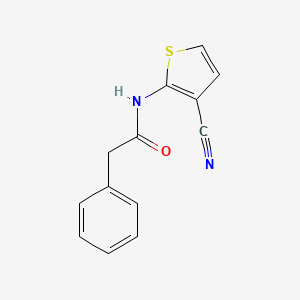

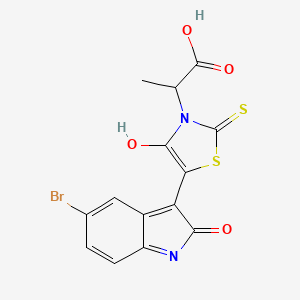
![1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2725107.png)
![N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725109.png)
![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)

![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)
![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)
